molecular formula C24H27N3O6S2 B2828630 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 1223799-48-1

2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2828630
CAS No.: 1223799-48-1
M. Wt: 517.62
InChI Key: YTCPBPUEWPGJCE-UHFFFAOYSA-N
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Description

2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a sulfonyl group, a pyrimidinone core, and a thioacetamide moiety, making it an interesting subject for chemical research and potential pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the pyrimidinone intermediate reacts with a sulfonyl chloride in the presence of a base such as triethylamine.

    Thioacetamide Formation: The thioacetamide moiety is introduced by reacting the sulfonylated pyrimidinone with a suitable thioacetamide derivative under nucleophilic substitution conditions.

    Final Coupling: The final step involves coupling the intermediate with 2,5-dimethoxyaniline under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a bioactive molecule can be explored. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

The compound may have potential therapeutic applications due to its ability to interact with specific molecular targets. Research could focus on its efficacy and safety as a pharmaceutical agent.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might offer advantages in specific industrial processes.

Mechanism of Action

The mechanism by which 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide exerts its effects would depend on its interaction with molecular targets. Potential pathways include:

    Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It might interact with cellular receptors, altering signal transduction pathways.

    DNA/RNA Interaction: The compound could bind to nucleic acids, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-((4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
  • 2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The butyl group, in particular, may confer distinct lipophilicity and steric properties compared to its methyl or ethyl analogs, potentially leading to different pharmacokinetic and pharmacodynamic profiles.

Properties

CAS No.

1223799-48-1

Molecular Formula

C24H27N3O6S2

Molecular Weight

517.62

IUPAC Name

2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C24H27N3O6S2/c1-4-5-6-16-7-10-18(11-8-16)35(30,31)21-14-25-24(27-23(21)29)34-15-22(28)26-19-13-17(32-2)9-12-20(19)33-3/h7-14H,4-6,15H2,1-3H3,(H,26,28)(H,25,27,29)

InChI Key

YTCPBPUEWPGJCE-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)OC)OC

solubility

not available

Origin of Product

United States

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